

# Initial Studies of Itacitinib Adipate in Graft-versus-Host Disease: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Itacitinib adipate*

Cat. No.: *B3181814*

[Get Quote](#)

## Introduction

Graft-versus-host disease (GVHD) remains a significant cause of morbidity and non-relapse mortality following allogeneic hematopoietic stem cell transplantation (allo-HSCT).<sup>[1][2]</sup> This complex immunological disorder arises when donor T cells recognize recipient tissues as foreign and mount an inflammatory attack.<sup>[3]</sup> The pathogenesis of acute GVHD (aGVHD) involves the dysregulation of inflammatory cytokine and chemokine signaling, a process heavily mediated by the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.<sup>[1][4]</sup> Consequently, targeting this pathway has emerged as a promising therapeutic strategy.<sup>[5][6]</sup> Itacitinib (INCB039110) is a potent and selective inhibitor of JAK1, which theoretically offers a more targeted approach to modulating the immune response in GVHD with a potentially favorable safety profile compared to less selective JAK inhibitors.<sup>[1][4][5][6]</sup> This document provides a technical guide to the initial preclinical and clinical studies of itacitinib in the context of GVHD.

## Mechanism of Action: Selective JAK1 Inhibition

The JAK family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial for transducing signals from cytokine and growth factor receptors to the nucleus, thereby regulating immune cell activation, proliferation, and differentiation.<sup>[3][4]</sup> In GVHD, pro-inflammatory cytokines such as interferon-gamma (IFNy), interleukin-2 (IL-2), and IL-6 play a central role in the activation and trafficking of donor T cells to target organs.<sup>[4][7]</sup> The signaling of these cytokines is dependent on JAK1.<sup>[4][7]</sup>

Itacitinib selectively inhibits JAK1, which in turn blocks the phosphorylation and activation of STAT proteins (Signal Transducer and Activator of Transcription).<sup>[4][8]</sup> This disruption of the JAK/STAT signaling cascade hampers the production of inflammatory cytokines and reduces the differentiation, proliferation, and trafficking of T cells implicated in the pathophysiology of aGVHD.<sup>[1][8]</sup> The selectivity for JAK1 over JAK2 is hypothesized to mitigate some of the hematologic toxicities, such as cytopenias, that can be associated with dual JAK1/2 inhibitors.<sup>[1][6]</sup>



[Click to download full resolution via product page](#)

**Caption:** Itacitinib's inhibition of the JAK/STAT signaling pathway.

## Preclinical Studies

Initial investigations in animal models provided the foundational rationale for exploring itacitinib in human GVHD.

### Murine Models of aGVHD

In a major histocompatibility complex (MHC)-mismatched mouse model of aGVHD, itacitinib demonstrated significant efficacy.[1][8] Both prophylactic (starting day -3) and therapeutic (starting day +14) dosing regimens effectively reduced weight loss and improved GVHD clinical scores compared to vehicle controls.[1][8] Importantly, itacitinib treatment did not impair donor cell engraftment.[8] Mechanistically, itacitinib administration led to a significant reduction in the inflammatory cytokine milieu and decreased infiltration of CD4+ and CD8+ T cells into the colon, a primary target organ of GVHD.[8] Furthermore, these studies showed that itacitinib preserved the beneficial graft-versus-leukemia (GVL) effect.[8]

### Xenogeneic GVHD (xGVHD) Models

The efficacy of itacitinib was also assessed in a xGVHD model where human peripheral blood mononuclear cells (hPBMCs) were injected into immunodeficient NSG mice.[3] Mice treated with itacitinib (approximately 120 mg/kg, twice daily) exhibited significantly longer survival compared to control mice (median 45 vs. 33 days).[3] This survival benefit was associated with lower absolute numbers of human CD4+ and CD8+ T cells and higher frequencies of human regulatory T cells (Tregs).[3]

## Preclinical Experimental Protocol Summary

- Animal Models:
  - Allogeneic: MHC-mismatched model using BALB/c (H-2Kd) recipient mice and C57BL/6 (H-2Kb) donor splenocytes and T-cell depleted bone marrow.[8]
  - Xenogeneic: NSG mice injected intravenously with  $20 \times 10^6$  hPBMCs.[3]

- Drug Administration: Itacitinib was administered orally by force-feeding, typically twice daily, with doses ranging from 60 mg/kg to 120 mg/kg.[3][8]
- Assessments:
  - Efficacy: GVHD clinical scores (assessing weight loss, posture, activity, fur texture, and skin integrity), survival, and donor cell engraftment (analyzed by flow cytometry).[3][8]
  - Pharmacodynamics: Quantification of inflammatory cytokines in blood and colon tissue by multiplex analysis and assessment of JAK/STAT pathway inhibition via immunohistochemical staining for phospho-STAT3 in colon tissue and infiltrating T-cells.[8]
  - Cellular Analysis: Monitoring of human T-cell engraftment and subtypes (CD4+, CD8+, Tregs) in peripheral blood.[3]

## Clinical Studies

Building on promising preclinical data, a series of clinical trials were initiated to evaluate the safety and efficacy of itacitinib in patients with GVHD.

### Phase 1 Study (NCT02614612)

The first prospective study of itacitinib in GVHD was an open-label, Phase 1 trial involving 29 patients with either treatment-naïve or steroid-refractory aGVHD.[1][2]

- Experimental Protocol:
  - Design: Patients were randomized 1:1 to receive either 200 mg or 300 mg of itacitinib once daily, in combination with corticosteroids.[1][2] The primary endpoint was safety and tolerability, with the Day 28 overall response rate (ORR) as the main secondary endpoint. [1][2]
  - Patient Population: Adults (≥18 years) who developed grade IIB to IVD aGVHD after their first allo-HSCT.[2] The study included both patients with no prior systemic GVHD therapy and those whose disease progressed or did not improve after standard corticosteroid treatment.[2]

- Results: Itacitinib was generally well-tolerated.[1] The most common adverse events were diarrhea (48.3%) and anemia (38%).[1][2] Encouraging efficacy was observed, with a Day 28 ORR of 78.6% in the 200 mg group and 66.7% in the 300 mg group.[1][2] Notably, responses were seen in both treatment-naive (75.0% ORR) and steroid-refractory (70.6% ORR) patients.[1]

## Phase 3 Study: GRAVITAS-301 (NCT03139604)

This pivotal, randomized, double-blind, placebo-controlled Phase 3 study evaluated itacitinib as a first-line treatment for aGVHD in combination with corticosteroids.[9][10][11]

- Experimental Protocol:
  - Design: 439 patients were randomized 1:1 to receive either itacitinib (200 mg once daily) plus corticosteroids or a placebo plus corticosteroids.[10][11] Randomization was stratified by GVHD risk status.[10]
  - Endpoints: The primary endpoint was the ORR at Day 28.[9][10] The key secondary endpoint was non-relapse mortality (NRM) at 6 months.[9][10]

[Click to download full resolution via product page](#)**Caption:** Experimental workflow for the GRAVITAS-301 Phase 3 trial.

- Results: The study did not meet its primary endpoint. The ORR at Day 28 was 74.0% for the itacitinib group compared to 66.4% for the placebo group, a difference that was not statistically significant ( $p=0.08$ ).<sup>[9][11]</sup> There was also no significant difference in the key secondary endpoint of 6-month NRM between the two arms.<sup>[9]</sup> The safety profile was consistent with previous studies, with thrombocytopenia and anemia being the most common adverse events.<sup>[9]</sup>

## GVHD Prophylaxis Study (NCT03755414)

A single-arm, open-label study evaluated the addition of itacitinib to a standard GVHD prophylaxis regimen in 42 patients undergoing haploidentical HCT (haplo-HCT).<sup>[7][12]</sup>

- Experimental Protocol:
  - Design: Patients received itacitinib 200 mg daily from day -3 through day +100 or +180, in combination with standard prophylaxis (tacrolimus, mycophenolate mofetil, and post-transplant cyclophosphamide).<sup>[7][12]</sup>
  - Endpoints: The study evaluated safety and efficacy, focusing on rates of cytokine release syndrome (CRS), aGVHD, and chronic GVHD (cGVHD).<sup>[7]</sup>
- Results: The addition of itacitinib was well-tolerated and did not impair engraftment.<sup>[7][12]</sup> The regimen resulted in very low rates of severe complications.<sup>[7]</sup>
  - No patients developed grade 3-4 aGVHD.<sup>[7][12]</sup>
  - The cumulative incidence of grade 2 aGVHD at day +100 was 21.9%.<sup>[7][12]</sup>
  - The 1-year cumulative incidence of moderate to severe cGVHD was only 5%.<sup>[7]</sup>
  - All cases of CRS were low grade (78% grade 1, 22% grade 0).<sup>[7][12]</sup>
  - The study reported encouraging rates of GVHD-free, relapse-free survival (GRFS) and overall survival (OS).<sup>[7]</sup>

## Itacitinib Monotherapy for Low-Risk aGVHD (NCT03846479)

A Phase 2 multicenter trial compared itacitinib monotherapy to standard systemic corticosteroids (SCS) in patients identified as having low-risk aGVHD.[6]

- Experimental Protocol:
  - Design: 70 patients with low-risk aGVHD were treated with itacitinib 200 mg daily for 28 days.[6] Their outcomes were compared to a matched control group of 140 patients treated with SCS.[6]
  - Endpoints: Response rates at day 7 and day 28, incidence of serious infections, and survival outcomes.[6]
- Results: Itacitinib demonstrated rapid and effective control of GVHD.[6]
  - A higher proportion of patients responded to itacitinib within 7 days compared to SCS (81% vs. 66%,  $p=0.02$ ).[6]
  - Day 28 response rates were similarly high and not significantly different between the groups (89% for itacitinib vs. 86% for SCS).[4][6]
  - Crucially, patients treated with itacitinib had significantly fewer serious infections within 90 days (27% vs. 42%,  $p=0.04$ ), primarily due to fewer viral and fungal infections.[6]

## Data Presentation

### Table 1: Efficacy of Itacitinib in Acute GVHD - Clinical Trial Results

| Study<br>(NCT ID)                           | Patient<br>Populatio<br>n                                | Treatmen<br>t Arm                             | N   | Day 28<br>Overall<br>Respons<br>e Rate<br>(ORR) | Key<br>Outcome<br>s                                            | Citation(s<br>) |
|---------------------------------------------|----------------------------------------------------------|-----------------------------------------------|-----|-------------------------------------------------|----------------------------------------------------------------|-----------------|
| Phase 1<br>(NCT0261<br>4612)                | Treatment-<br>Naive &<br>Steroid-<br>Refractory<br>aGVHD | Itacitinib<br>200 mg +<br>Corticoster<br>oids | 14  | 78.6%                                           | ORR in<br>Treatment-<br>Naive:<br>75.0%                        | [1][2]          |
|                                             | Itacitinib<br>300 mg +<br>Corticoster<br>oids            |                                               | 15  | 66.7%                                           | ORR in<br>Steroid-<br>Refractory:<br>70.6%                     | [1][2]          |
| Phase 3<br>(GRAVITA<br>S-301)               | Treatment-<br>Naive<br>aGVHD                             | Itacitinib<br>200 mg +<br>Corticoster<br>oids | 219 | 74.0%                                           | Did not<br>meet<br>primary<br>endpoint<br>(p=0.08)             | [9][11]         |
| Placebo +<br>Corticoster<br>oids            |                                                          |                                               | 220 | 66.4%                                           | No<br>difference<br>in 6-month<br>NRM                          | [9][11]         |
| Phase 2<br>(NCT0384<br>6479)                | Low-Risk<br>aGVHD                                        | Itacitinib<br>200 mg<br>(monothera<br>py)     | 70  | 89%                                             | Faster<br>response<br>than<br>steroids<br>(p=0.02 at<br>Day 7) | [6]             |
| Matched<br>Control<br>(Corticoste<br>roids) |                                                          |                                               | 140 | 86%                                             | Fewer<br>serious<br>infections<br>with                         | [6]             |

itacitinib  
(p=0.04)

---

**Table 2: Itacitinib for GVHD Prophylaxis in Haplo-HCT (NCT03755414)**

| Endpoint                                             | Result (N=42) | Citation(s) |
|------------------------------------------------------|---------------|-------------|
| Grade 3-4 aGVHD by Day +180                          | 0%            | [7][12]     |
| Cumulative Incidence of Grade 2 aGVHD at Day +100    | 21.9%         | [7][12]     |
| 1-Year Cumulative Incidence of Moderate/Severe cGVHD | 5%            | [7]         |
| Grade $\geq 2$ Cytokine Release Syndrome (CRS)       | 0%            | [7][12]     |
| 1-Year Overall Survival (OS)                         | 80%           | [7]         |
| 2-Year Cumulative Incidence of Relapse               | 14%           | [7]         |
| Non-Relapse Mortality (NRM) at Day +180              | 8%            | [7]         |

## Conclusion

The initial studies of the selective JAK1 inhibitor itacitinib have demonstrated clear biological activity in the context of graft-versus-host disease. Preclinical models established a strong rationale for its use, showing efficacy in mitigating GVHD while preserving the GVL effect.<sup>[8]</sup> In clinical trials, itacitinib has shown promise, particularly in the prophylaxis setting where its addition to standard regimens led to remarkably low rates of severe acute and chronic GVHD.<sup>[7][12]</sup> As a monotherapy for low-risk aGVHD, itacitinib was as effective as corticosteroids but with a significantly lower risk of serious infections.<sup>[6]</sup> However, in the setting of first-line treatment for unselected aGVHD, the addition of itacitinib to corticosteroids in the GRAVITAS-301 trial did not result in a statistically significant improvement in response rates.<sup>[9][11]</sup> These

findings suggest that the optimal role for itacitinib may be in specific patient populations, such as in prophylaxis or for steroid-sparing approaches in low-risk disease, warranting further investigation.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A phase 1 trial of itacitinib, a selective JAK1 inhibitor, in patients with acute graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 3. Itacitinib prevents xenogeneic GVHD in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Janus kinase inhibition in the treatment and prevention of graft-versus-host disease [frontiersin.org]
- 5. medicineinnovates.com [medicineinnovates.com]
- 6. Effective treatment of low-risk acute GVHD with itacitinib monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Itacitinib for prevention of graft-versus-host disease and cytokine release syndrome in haploidentical transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Incyte Announces Results of Phase 3 Study of Itacitinib in Patients with Treatment-Naïve Acute Graft-Versus-Host Disease | Incyte [investor.incyte.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Efficacy and safety of itacitinib versus placebo in combination with corticosteroids for initial treatment of acute graft-versus-host disease (GRAVITAS-301): a randomised, multicentre, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- To cite this document: BenchChem. [Initial Studies of Itacitinib Adipate in Graft-versus-Host Disease: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3181814#initial-studies-of-itacitinib-adipate-in-graft-versus-host-disease>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)